

Piliformic Acid as a Fungal Metabolite: A Technical Guide

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Compound of Interest

Compound Name: *Piliformic acid*

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This technical guide provides a comprehensive overview of **piliformic acid**, a fungal secondary metabolite. It covers its biosynthesis, known biological activities, and the experimental methodologies used for its study. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

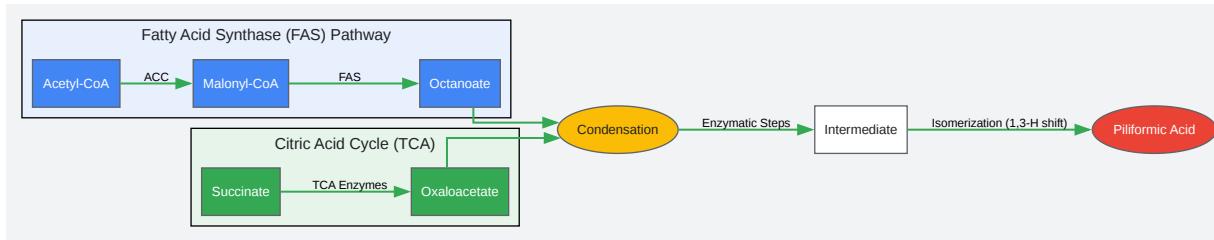
Piliformic acid, chemically known as 2-hexylidene-3-methylsuccinic acid, is a secondary metabolite produced by various fungi, particularly within the Xylariaceae family. It was first identified in several species, including *Poronia piliformis*, *Xylaria mali*, *Hypoxylon deustum*, *Xylaria polymorpha*, and *Xylaria longipes*.^[1] The stereochemistry and optical purity of **piliformic acid** can vary depending on the fungal source.^[1] For instance, the metabolite from *P. piliformis* is optically active, while that from *X. mali* is racemic.^[1] This guide delves into the current understanding of its biochemical synthesis and biological functions.

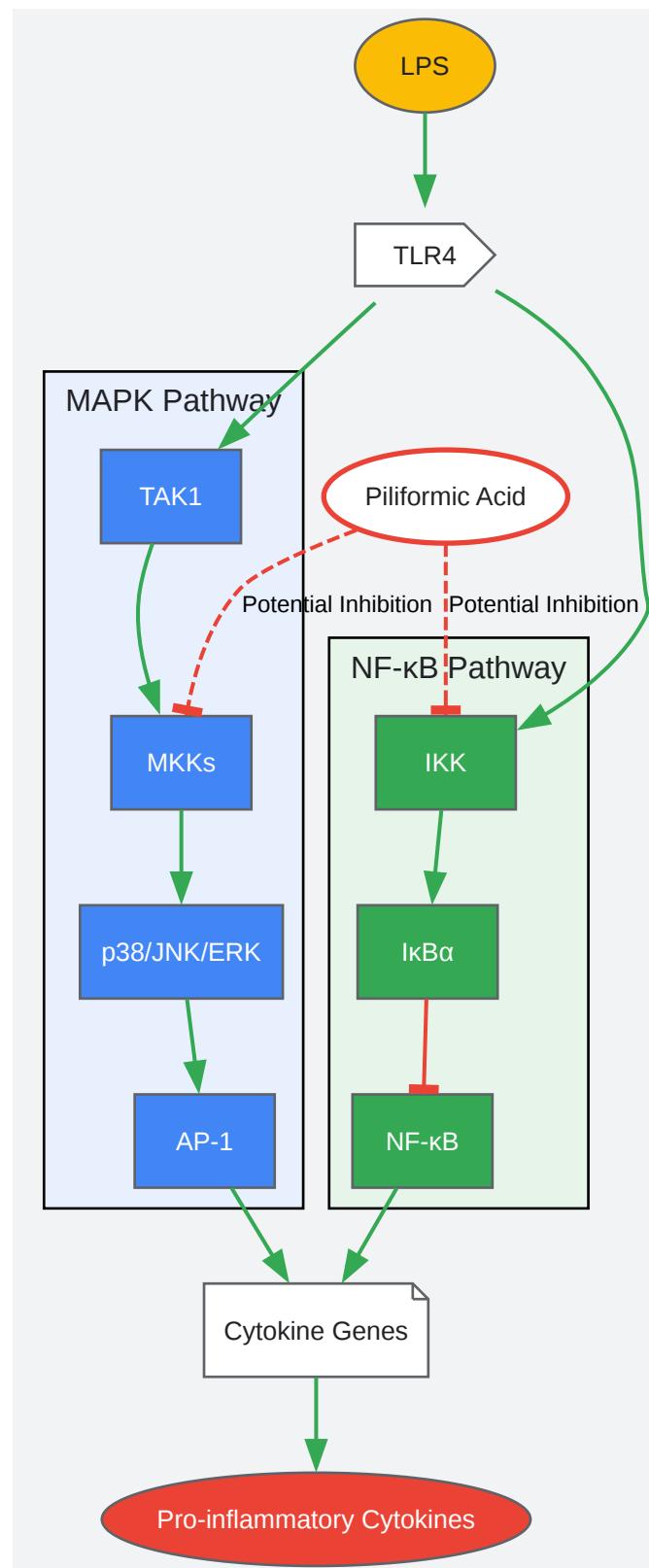
Biosynthesis of Piliformic Acid

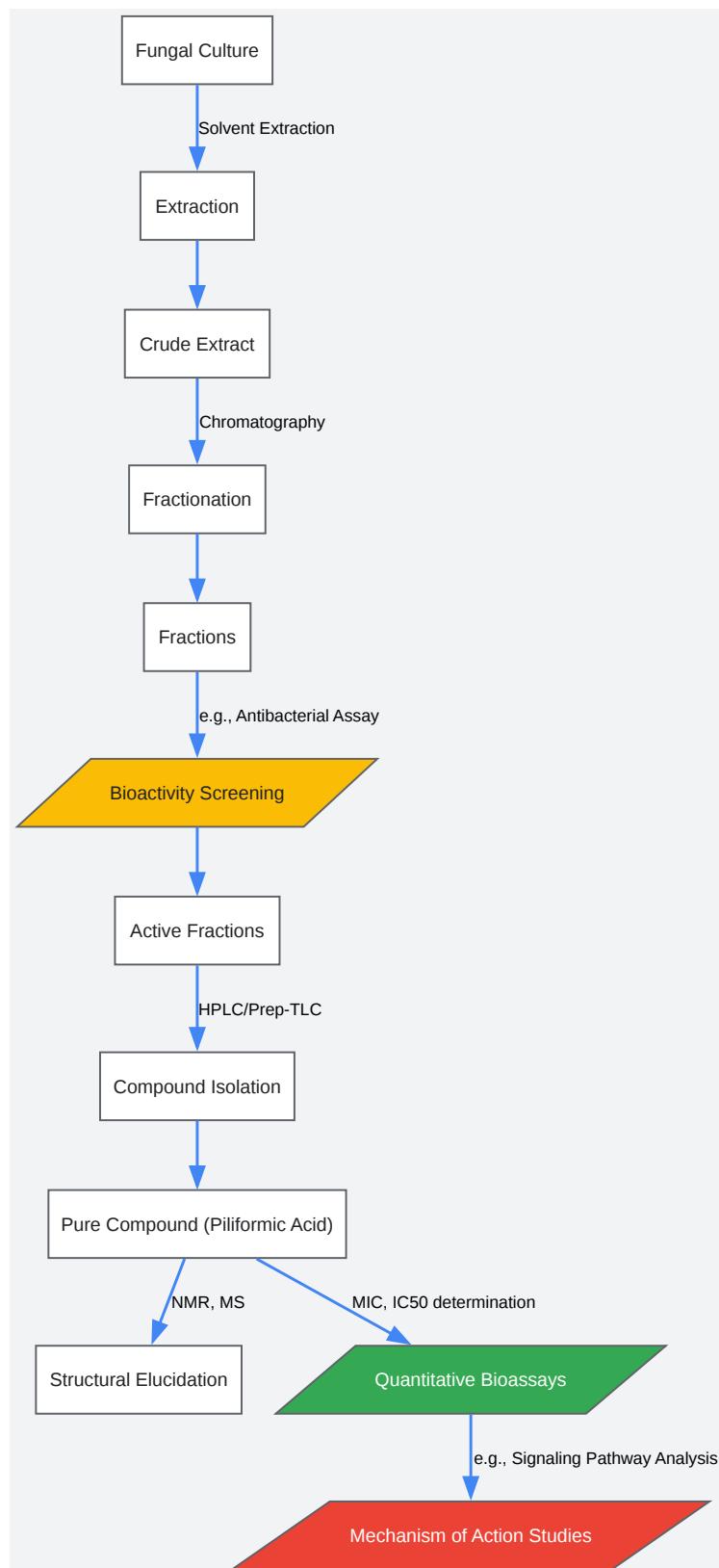
The biosynthesis of **piliformic acid** has been elucidated through isotopic labeling studies in *Poronia piliformis* and *Xylaria mali*.^{[1][2]} The molecule is assembled from two distinct precursor units: a C8 moiety and a C3 moiety.

- The C8 Unit Origin: Studies have revealed that the C8 unit is derived directly from octanoate. A key finding is that this octanoate originates from a fatty acid synthase (FAS) pathway, rather than a polyketide synthase (PKS) pathway. This conclusion was drawn by examining the stereochemical course of the enoyl reductase involved in the synthesis of the octanoate unit.
- The C3 Unit Origin: The C3 unit is efficiently labeled by succinate. The citric acid cycle intermediate, oxaloacetate, is implicated as a key biosynthetic precursor for this part of the molecule.

A late-stage 1,3-hydrogen shift, indicative of a double-bond isomerization, has also been observed. The overall biosynthetic pathway represents a condensation between a fatty acid derivative and a citric acid cycle intermediate.





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References

- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents of the Fruiting Body of Xylaria polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
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